molecular formula C25H17ClFN3O B6083895 N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide

N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide

Cat. No. B6083895
M. Wt: 429.9 g/mol
InChI Key: GIPZHNBTYMJMNM-AQTBWJFISA-N
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Description

N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide, also known as CFI-400945, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by targeting a specific protein pathway that is involved in cancer cell proliferation.

Mechanism of Action

N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide targets a specific protein pathway that is involved in cancer cell proliferation. This pathway is called the Hippo pathway, which regulates cell growth and organ size. N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide inhibits a protein called MST2, which is a key regulator of the Hippo pathway. By inhibiting MST2, N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide blocks the downstream signaling of the Hippo pathway, which leads to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell migration and invasion, and reduce the size of tumors in animal models. N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide has also been shown to modulate the immune system, leading to enhanced anti-tumor immune responses.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide is its specificity for the Hippo pathway. This allows for targeted inhibition of cancer cell proliferation without affecting normal cells. Another advantage is its potential use in combination with other cancer therapies, which may enhance their efficacy. However, one limitation of N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide is its low solubility, which may affect its bioavailability in vivo. Another limitation is its potential toxicity, which needs to be further evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the development of N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the evaluation of the toxicity and pharmacokinetics of N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide in preclinical and clinical studies. In addition, the potential use of N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide in combination with other cancer therapies needs to be further explored. Finally, the potential use of N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide in other diseases, such as inflammatory and neurodegenerative diseases, needs to be investigated.

Synthesis Methods

N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide can be synthesized using a multistep synthesis method. The starting material is 4-chlorobenzaldehyde, which is reacted with 4-fluorobenzylamine to form an imine intermediate. This intermediate is then reacted with indole-3-acetic acid to form the final product, N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide. The synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and pancreatic cancer. N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. In addition, N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide has been shown to have potential use in the treatment of inflammatory diseases and neurodegenerative diseases.

properties

IUPAC Name

(Z)-N-(4-chlorophenyl)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFN3O/c26-20-7-11-22(12-8-20)29-25(31)18(14-28)13-19-16-30(24-4-2-1-3-23(19)24)15-17-5-9-21(27)10-6-17/h1-13,16H,15H2,(H,29,31)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPZHNBTYMJMNM-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C=C(C#N)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)/C=C(/C#N)\C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-chlorophenyl)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]prop-2-enamide

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